

# Application Notes & Protocols: Formetorex in Stimulant Mechanism Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Formetorex |           |
| Cat. No.:            | B096578    | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

### Introduction

**Formetorex**, also known as N-formylamphetamine, is a synthetic compound belonging to the substituted amphetamine class.[1][2] Initially developed in the 1960s, it was investigated as an anorectic agent, though it does not appear to have ever been commercially marketed for this purpose.[2] In contemporary research, **Formetorex** is primarily of interest for its mild stimulant effects and its role as a key intermediate in the Leuckart synthesis of amphetamine.[1][2]

Its primary mechanism of action involves the modulation of catecholaminergic systems.[1][3] Specifically, **Formetorex** inhibits the reuptake of dopamine (DA) and norepinephrine (NE) at their respective transporters, the Dopamine Transporter (DAT) and the Norepinephrine Transporter (NET).[1] This action leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby increasing dopaminergic and noradrenergic signaling.[3] Studies suggest its potency is significantly lower than that of methamphetamine, with behavioral effects more comparable to caffeine.[1] This profile makes **Formetorex** a useful tool for investigating stimulant effects with potentially lower addiction liability compared to more potent analogs.[1]

# Data Presentation Chemical and Physical Properties

The fundamental properties of Formetorex (S-enantiomer) are summarized below.



| Property                | Value                                     | Reference |
|-------------------------|-------------------------------------------|-----------|
| IUPAC Name              | N-[(2S)-1-phenylpropan-2-<br>yl]formamide | [1]       |
| Other Names             | Formetamide, N-<br>formylamphetamine      | [2]       |
| CAS Number              | 15547-39-4 (S-enantiomer)                 | [1]       |
| Molecular Formula       | С10Н13NO                                  | [1][2]    |
| Molecular Weight        | 163.22 g/mol                              | [1][2]    |
| XLogP3                  | 1.5 (estimated)                           | [1]       |
| Hydrogen Bond Donors    | 1                                         | [1]       |
| Hydrogen Bond Acceptors | 2                                         | [1]       |

## **Pharmacological Profile**

Specific quantitative binding affinity data (e.g., K<sub>i</sub> or IC<sub>50</sub> values) for **Formetorex** at the dopamine and norepinephrine transporters are not readily available in the published literature. However, its qualitative pharmacological effects have been described in preclinical studies.



| Target / Effect          | Description                                                                          | Reference |
|--------------------------|--------------------------------------------------------------------------------------|-----------|
| Primary Mechanism        | Inhibition of dopamine and norepinephrine reuptake transporters.                     | [1][3]    |
| Potency                  | Estimated to be approximately 1/10th that of methamphetamine.                        | [1]       |
| Behavioral Effects       | Mild stimulant, with effects closer to caffeine in behavioral assays.                | [1]       |
| Preclinical Observations | Appetite suppression, mood elevation, increased locomotor activity in rodent models. | [1]       |
| Addiction Liability      | Low, based on minimal self-<br>administration behavior in<br>animal models.          | [1]       |

# Visualized Pathways and Workflows Mechanism of Action: Monoamine Transporter Inhibition

The diagram below illustrates the proposed mechanism of action for **Formetorex**. By blocking the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) on the presynaptic neuron, **Formetorex** prevents the reuptake of dopamine and norepinephrine from the synaptic cleft, leading to enhanced postsynaptic receptor activation.











Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Formetorex, (S)- (15547-39-4) for sale [vulcanchem.com]
- 2. Formetorex Wikipedia [en.wikipedia.org]
- 3. Buy Formetorex | 22148-75-0 [smolecule.com]
- To cite this document: BenchChem. [Application Notes & Protocols: Formetorex in Stimulant Mechanism Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b096578#application-of-formetorex-in-stimulant-mechanism-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







Check Availability & Pricing